SMN-C3 - 1449597-34-5

SMN-C3

Catalog Number: EVT-283652
CAS Number: 1449597-34-5
Molecular Formula: C24H28N6O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMN-C3 is a novel modulator of SMN2 alternative splicing, increasing SMN protein levels in cells.
Source and Classification

SMN-C3 is classified as a splicing modulator and is structurally related to other compounds in the SMN-C series, including SMN-C2 and risdiplam. These compounds are designed to interact with specific RNA sequences and structures, particularly those involved in splicing regulation. The development of SMN-C3 arose from efforts to find effective therapeutic agents for spinal muscular atrophy by improving the splicing efficiency of SMN2 pre-mRNA .

Synthesis Analysis

Methods and Technical Details

The synthesis of SMN-C3 involves several organic chemistry techniques, including:

  • Solid-phase synthesis: This method allows for the rapid assembly of complex molecules by attaching building blocks to a solid support.
  • Purification techniques: High-performance liquid chromatography (HPLC) is typically used to purify the synthesized compound.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of SMN-C3.

The specific synthetic pathway has not been disclosed in detail in available literature, but it likely follows established protocols for similar small molecules targeting RNA splicing .

Molecular Structure Analysis

Structure and Data

SMN-C3's molecular structure features distinct functional groups that enable its interaction with RNA. The precise 3D conformation is crucial for its binding affinity and specificity towards the SMN2 pre-mRNA. Computational modeling techniques, such as molecular dynamics simulations, help predict its binding interactions with RNA structures, particularly those containing exonic splicing enhancers .

Relevant data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems. For instance, studies have shown that SMN-C3 exhibits a favorable permeability profile, which enhances its potential therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

SMN-C3 participates in specific chemical interactions with RNA targets. These interactions primarily involve:

The compound's mechanism involves modulating the splicing machinery by promoting the inclusion of exon 7 in SMN2 pre-mRNA through its binding to specific RNA sequences .

Mechanism of Action

Process and Data

The mechanism by which SMN-C3 enhances splicing involves several steps:

  1. Binding to RNA: SMN-C3 specifically binds to an AG-rich motif within the ESE2 region of exon 7 in SMN2 pre-mRNA.
  2. Modulation of Splicing Factors: This binding alters the recruitment of splicing factors, favoring exon inclusion over skipping.
  3. Increased Functional Protein Production: By enhancing exon 7 inclusion, more full-length SMN protein is produced, which is vital for motor neuron health.

Experimental data indicate that SMN-C3 can significantly increase exon 7 inclusion rates compared to controls, highlighting its potential as a therapeutic agent for spinal muscular atrophy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of SMN-C3 include:

  • Molecular weight: Approximately 400 g/mol (exact value depends on specific structure).
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and exhibits moderate aqueous solubility.

Chemical properties include stability under physiological pH conditions and resistance to enzymatic degradation, which are vital for its efficacy as a therapeutic agent .

Applications

Scientific Uses

SMN-C3 has significant potential applications in biomedical research and therapy:

  • Spinal Muscular Atrophy Treatment: As a splicing modulator, it offers a promising avenue for increasing levels of functional SMN protein in patients with spinal muscular atrophy.
  • Research Tool: It serves as a valuable tool for studying RNA splicing mechanisms and the role of specific RNA structures in gene expression regulation.

Ongoing clinical trials are assessing its safety and efficacy in human subjects, aiming to establish it as a viable treatment option for spinal muscular atrophy .

Molecular Characterization of SMN-C3

Chemical Structure and Pharmacophore Analysis

SMN-C3 (C₂₄H₂₈N₆O; MW 416.52 g/mol; CAS 1449597-34-5) is a pyrido-pyrimidinone derivative characterized by a fused heteroaromatic core, a central quinazolinone ring, and a 4-methylpiperazine tail. Its IUPAC name is 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, with the SMILES string CCN1CCC(CC1)c1cc(C)c2nc(cc(=O)n2c1)-c1cc2c(C)nc(C)cn2n1 [1] [9]. The pharmacophore comprises three critical domains:

  • Heteroaromatic core: Serves as the RNA-binding module, specifically engaging purine-rich sequences via π-π stacking and hydrogen bonding.
  • Quinazolinone scaffold: Provides structural rigidity and facilitates hydrogen bond donation/acceptance through the carbonyl and NH groups.
  • 4-Methylpiperazine moiety: Enhances solubility and pharmacokinetic properties via its hydrophilic, ionizable nature [4] [9].

Biophysical studies reveal that the planar core intercalates into RNA bulges, while the piperazine tail stabilizes the complex through electrostatic interactions. Substituent modifications (e.g., methyl groups at pyrazolo positions) sterically optimize RNA fit by reducing conformational flexibility [4] [5].

Table 1: Pharmacophore Components of SMN-C3

DomainStructural FeaturesFunctional Role
Heteroaromatic corePyrido-pyrimidinone ring systemRNA minor groove binding, base stacking
QuinazolinoneCarbonyl and NH groupsHydrogen bonding with nucleobases
Piperazine tailN-methylpiperazineSolubility enhancement, electrostatic interactions

Structure-Activity Relationship (SAR) in SMN2 Splicing Modulation

SAR studies demonstrate that RNA-binding affinity and splicing modulation are exquisitely sensitive to substituent modifications:

  • Pyrazolo methylation: 4,6-Dimethyl groups on the pyrazolo[1,5-a]pyrazine ring increase potency 10-fold by enforcing a coplanar conformation with the target RNA sequence AGGAAG (Kd = 16 ± 2 µM). Removal reduces binding affinity by >50% [4] [5].
  • Quinazolinone modifications: Replacement of the 4(3H)-one with a thione decreases EC50 8-fold due to reduced hydrogen-bonding capacity. Saturation of the ring ablates activity by disrupting planarity [4] [7].
  • Piperazine alterations: N-methylpiperazine is optimal; its replacement with morpholine reduces brain penetrance 3-fold, while bulkier groups (e.g., N-ethylpiperazine) impair solubility without gains in potency [7] [9].

SMN-C3 (EC50 ≈ 17 nM) outperforms early analogs like SMN-C2 (EC50 ≈ 100 nM) due to superior RNA conformational selectivity. It binds two sites on SMN2 pre-mRNA: the 5′ splice site (Site 1) and the ESE2 GA-rich motif (Site 2; AGGAAG, exon 7 positions 24–29). Site 2 binding induces a conformational shift in 2–3 unpaired nucleotides at the intron 6-exon 7 junction, creating a neo-epitope for splicing regulators FUBP1/KHSRP [4] [5].

Table 2: SAR Profile of SMN-C3 Derivatives

Modification SiteStructural ChangeEffect on EC50Effect on Kd (RNA)
Pyrazolo C4/C6Demethylation>10-fold increase>50% decrease
Quinazolinone C4C=O → C=S8-fold increase3-fold decrease
Piperazine N4Methyl → ethyl2-fold increaseMinimal change
Core scaffoldSaturationActivity lostUndetectable binding

Synthesis and Optimization of SMN-C3 Derivatives

The synthetic route to SMN-C3 employs a convergent strategy:

  • Core formation: Suzuki-Miyaura cross-coupling of 2-chloro-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one with 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-ylboronic acid under Pd(PPh3)4 catalysis (yield: 68–75%).
  • Late-stage functionalization: Amidation or reductive amination introduces solubilizing groups, though N-methylpiperazine remains optimal for blood-brain barrier (BBB) penetration [4] [9].

Optimization challenges centered on metabolic stability:

  • Initial lead SMN-C5 (lacking C6 methyl) showed higher permeability but underwent rapid hepatic glucuronidation (t1/2 < 30 min in microsomes).
  • SMN-C3’s C6 methyl group impedes oxidative metabolism, extending plasma t1/2 to >2 hours. Fluorinated analogs (e.g., 4-F-pyrazolo) were synthesized to block CYP3A4-mediated oxidation but showed reduced RNA affinity [4] [7].

Scale-up hurdles included low yields (<40%) in boronic ester formation due to protodeboronation. This was mitigated by switching solvents from THF to 1,4-dioxane and employing Pd-Ad2nBuP as a catalyst [9].

Biophysical Properties: Solubility, Stability, and Bioavailability

SMN-C3 exhibits moderate aqueous solubility (2.0 mg/mL in DMSO, 4.8 mM) and pH-dependent stability:

  • Solubility: Log P = 2.1 (calculated) and log D7.4 = 1.8, indicating moderate lipophilicity. Solubility in PBS (pH 7.4) is <5 µg/mL, necessitating formulation with cosolvents (e.g., PEG 400) for in vivo studies [1] [9].
  • Chemical stability: Degrades <10% over 24 hours at pH 2–8 (37°C), but undergoes photoisomerization under UV light (t1/2 = 4 hours). Storage at −80°C in amber vials is recommended [1] [7].
  • Bioavailability: Oral bioavailability is 58% in mice, with Tmax at 2 hours. Brain-to-plasma ratio reaches 0.4–0.6, confirming CNS penetration. Plasma protein binding is 92%, primarily to albumin [7] [9].

Compared to risdiplam, SMN-C3 shows 30% lower plasma clearance but 2-fold higher unbound fraction in the brain, attributed to its reduced P-glycoprotein efflux [7].

Table 3: Biophysical Properties of SMN-C3 vs. Risdiplam

PropertySMN-C3Risdiplam
Molecular weight416.52 g/mol401.4 g/mol
Log P (calculated)2.11.7
Solubility (DMSO)2.0 mg/mL3.5 mg/mL
Plasma protein binding92%95%
Brain-to-plasma ratio0.4–0.60.3–0.5
CYP3A4 inhibitionWeak (IC50 > 20 µM)Moderate (IC50 = 8 µM)

Properties

CAS Number

1449597-34-5

Product Name

SMN-C3

IUPAC Name

2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-ethylpiperidin-4-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3

InChI Key

ZACWYYKZMLGOTG-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C

Solubility

Soluble in DMSO

Synonyms

SMN-C3; SMN C3; SMNC3

Canonical SMILES

CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.